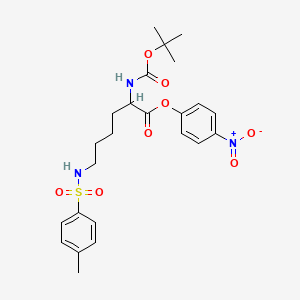

N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester

Description

N-Boc-N6-Tosyl-L-Lysine 4-Nitrophenyl Ester is a protected lysine derivative featuring a tert-butoxycarbonyl (Boc) group at the Nα position, a tosyl (p-toluenesulfonyl) group at the Nε position, and a 4-nitrophenyl ester moiety. This compound is widely used in peptide synthesis and medicinal chemistry as an activated ester for selective coupling reactions. For instance, N2,N6-Di-Boc-L-Lysine 4-Nitrophenyl Ester (CAS 2592-19-0) shares structural similarities, with a molecular formula of C22H33N3O8 (MW: 467.51), low gastrointestinal (GI) absorption, and inhibition of CYP2C19, CYP2C9, and CYP3A4 enzymes .

Properties

IUPAC Name |

(4-nitrophenyl) 6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O8S/c1-17-8-14-20(15-9-17)36(32,33)25-16-6-5-7-21(26-23(29)35-24(2,3)4)22(28)34-19-12-10-18(11-13-19)27(30)31/h8-15,21,25H,5-7,16H2,1-4H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGBBZOXFMHCCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-LYS(TOS)-ONP typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (BOC) group. This is followed by the tosylation of the lysine side chain and the formation of the p-nitrophenyl ester. The process can be summarized as follows:

Protection of Lysine: The amino group of lysine is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine.

Tosylation: The protected lysine is then tosylated using tosyl chloride (TOS-Cl) in the presence of a base.

Formation of p-Nitrophenyl Ester: The final step involves the reaction of the tosylated lysine with p-nitrophenyl chloroformate to form BOC-LYS(TOS)-ONP.

Industrial Production Methods

Industrial production of BOC-LYS(TOS)-ONP follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

BOC-LYS(TOS)-ONP undergoes several types of chemical reactions, including:

Substitution Reactions: The p-nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of peptide bonds.

Deprotection Reactions: The BOC group can be removed under acidic conditions, revealing the free amino group of lysine.

Common Reagents and Conditions

Substitution Reactions: Common nucleophiles include amines and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.

Major Products Formed

Peptide Bonds: The primary product formed from substitution reactions is a peptide bond, linking lysine to another amino acid or peptide.

Free Amino Group: Deprotection reactions yield the free amino group of lysine, ready for further reactions.

Scientific Research Applications

BOC-LYS(TOS)-ONP is extensively used in various fields of scientific research:

Mechanism of Action

The mechanism of action of BOC-LYS(TOS)-ONP involves the formation of peptide bonds through nucleophilic substitution. The p-nitrophenyl ester group is a good leaving group, facilitating the reaction with nucleophiles such as amines. The BOC group protects the amino group of lysine during the synthesis and is removed under acidic conditions to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Boc-Protected 4-Nitrophenyl Esters

Boc-L-Phenylalanine 4-Nitrophenyl Ester (CAS 7535-56-0):

N-Boc-4-Nitro-L-Phenylalanine Methyl Ester (CAS 65615-89-6):

Other 4-Nitrophenyl Esters

- 4-Nitrophenyl Laurate: Pharmacokinetics: High oral bioavailability and moderate skin penetration .

- Hexadecanoic Acid 4-Nitrophenyl Ester: Molecular Formula: C22H35O4N; MW: 393.5 (estimated). Activity: Lower docking score (-7.5 kcal/mol) against 2ITO compared to 4-nitrophenyl laurate, suggesting reduced binding affinity .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Drug-Likeliness Metrics (Lipinski’s Rule of Five)

| Compound | Lipinski Score | Bioavailability Score |

|---|---|---|

| N2,N6-Di-Boc-L-Lysine 4-NP Ester | 1.0 | 0.55 |

| 4-Nitrophenyl Laurate | 1.0 | 0.75 (inferred) |

| Hexadecanoic Acid 4-NP Ester | 1.0 | 0.60 (inferred) |

Sources: .

Biological Activity

N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester, also referred to as BOC-LYS(TOS)-ONP, is a derivative of L-lysine that has garnered attention for its significant biological activity, particularly in peptide synthesis and medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and applications in research and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C24H31N3O8S, with a molecular weight of 521.58 g/mol. The compound features:

- BOC (tert-butoxycarbonyl) protecting group on the amino group.

- Tosyl (4-toluenesulfonyl) group on the side chain.

- p-Nitrophenyl ester moiety, which enhances its reactivity in biochemical applications.

This structural configuration allows for the formation of stable peptide bonds while minimizing unwanted side reactions, making it an essential tool in peptide synthesis.

Peptide Synthesis

This compound is primarily utilized in the synthesis of lipopeptides, which exhibit antibacterial properties. Its ability to facilitate the formation of peptide bonds is crucial for creating biologically active peptides that can modulate various biological functions. The compound's structure enables specific interactions with biological targets, aiding studies on protein-protein interactions and enzyme mechanisms.

Enzyme Interactions

Research indicates that this compound can serve as a substrate or inhibitor for various enzymes. For instance, studies have shown that derivatives of this compound can inhibit proteases such as streptococcal proteinase. These interactions are vital for understanding enzyme kinetics and developing potential therapeutic agents .

Case Studies and Research Findings

- Antibacterial Activity : In a study focusing on lipopeptides synthesized using this compound, researchers found that these compounds exhibited significant antibacterial activity against various strains of bacteria. The mechanism was attributed to their ability to disrupt bacterial membrane integrity.

- Enzyme Inhibition : A comparative analysis highlighted that derivatives of N-Boc-N6-tosyl-L-lysine showed varying degrees of inhibition against streptococcal proteinase. The inhibition constants (KI) were determined, providing insights into the potency of these compounds as enzyme inhibitors .

- Peptide Bond Formation : Another study demonstrated the efficiency of this compound in forming peptide bonds under mild conditions, emphasizing its utility in synthesizing complex peptides without significant side reactions .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features |

|---|---|

| N-Boc-Lysine | Lacks tosyl and nitrophenyl groups; simpler structure used in basic synthesis. |

| N6-Tosyl-Lysine | Contains only the tosyl group without BOC protection; less stable for synthesis. |

| N-Boc-N6-Di-tosyl-Lysine | Has two tosyl groups; increases steric hindrance but may enhance reactivity. |

| N-alpha-t-butoxycarbonyl-N-epsilon-Lysine | Similar BOC protection but lacks tosyl and nitrophenyl functionalities; used differently in synthesis. |

This compound stands out due to its combination of protective groups that allow versatile use in peptide synthesis while providing stability against unwanted reactions.

Q & A

Q. How can computational methods predict the reactivity of derivatives of this compound?

- Methodological Answer : Perform docking studies (AutoDock Vina) to assess interactions with target enzymes (e.g., proteases). Use QSAR models to correlate electronic parameters (Hammett σ) of substituents with reaction rates. For stability, MD simulations (GROMACS) evaluate hydrolysis susceptibility in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.